Lipophilicity: Compared to a Methoxy Analog
3,4-Dihydronaphthalene-2-sulfonyl chloride exhibits a calculated LogP (XLogP3-AA) of 2.7, reflecting moderate lipophilicity. In contrast, a closely related methoxy-substituted analog, 7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride, would be expected to have a lower LogP due to the increased polarity of the ether linkage, though a direct quantitative value for the analog was not located [1]. This difference in lipophilicity is a key differentiator for applications where compound retention time or solubility in non-polar media is critical.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.7 (XLogP3-AA) |
| Comparator Or Baseline | 7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride (expected to be lower) |
| Quantified Difference | Qualitatively, the target compound is more lipophilic than a methoxy analog. |
| Conditions | Computed value from PubChem |
Why This Matters
This moderate lipophilicity influences solubility, membrane permeability, and chromatographic behavior, directly impacting its utility in medicinal chemistry and analytical applications.
- [1] PubChem. (2025). Compound Summary for CID 4961709, 3,4-dihydronaphthalene-2-sulfonyl chloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4961709 View Source
